Methylene Glycol Bis(2,3-dibromopropyl) Ether
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Methylene Glycol Bis(2,3-dibromopropyl) Ether can be synthesized through the reaction of formaldehyde with 2,3-dibromopropanol under acidic conditions . The reaction involves the formation of an acetal linkage between the formaldehyde and the 2,3-dibromopropanol molecules. The reaction is typically carried out in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of methyleneglycolbis(2,3-dibromopropyl)ether involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then purified through distillation or other separation techniques to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
Methylene Glycol Bis(2,3-dibromopropyl) Ether undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or ammonia, and the reactions are typically carried out in aqueous or alcoholic solutions at elevated temperatures.
Oxidation Reactions: Common oxidizing agents include potassium permanganate or chromium trioxide, and the reactions are carried out under acidic or basic conditions.
Major Products Formed
Substitution Reactions: The major products include substituted ethers or amines depending on the nucleophile used.
Oxidation Reactions: The major products include aldehydes or carboxylic acids.
Scientific Research Applications
Methylene Glycol Bis(2,3-dibromopropyl) Ether has several scientific research applications, including:
Mechanism of Action
The mechanism of action of methyleneglycolbis(2,3-dibromopropyl)ether involves its interaction with biological molecules such as proteins and nucleic acids. The bromine atoms in the compound can form covalent bonds with nucleophilic sites in these molecules, leading to changes in their structure and function . This interaction can affect various molecular pathways and cellular processes, making the compound useful for studying the effects of brominated compounds on biological systems .
Comparison with Similar Compounds
Methylene Glycol Bis(2,3-dibromopropyl) Ether is similar to other brominated compounds such as:
Tetrabromobisphenol A bis(allyl ether): Used as a flame retardant and has similar brominated ether structure.
Tetrabromobisphenol A bis(2,3-dibromopropyl ether): Another brominated flame retardant with similar chemical properties.
Tetrabromobisphenol A bis(2-hydroxyethyl ether): Used in similar applications but has different functional groups.
This compound is unique due to its specific acetal linkage and the presence of two brominated propyl groups, which confer distinct chemical and physical properties .
Properties
IUPAC Name |
1,2-dibromo-3-(2,3-dibromopropoxymethoxy)propane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12Br4O2/c8-1-6(10)3-12-5-13-4-7(11)2-9/h6-7H,1-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUQWOWBBMLWHPB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CBr)Br)OCOCC(CBr)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Br4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20503427 |
Source
|
Record name | 1,2-Dibromo-3-[(2,3-dibromopropoxy)methoxy]propane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20503427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
447.78 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34446-11-2 |
Source
|
Record name | 1,2-Dibromo-3-[(2,3-dibromopropoxy)methoxy]propane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20503427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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